N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with two furan moieties (at positions 5 and 1) and a methanesulfonamide group attached to a para-substituted phenyl ring. The pyrazoline scaffold is known for its conformational rigidity and pharmacological relevance, particularly in enzyme inhibition and anticancer research . Structural confirmation of such compounds typically involves X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (1H/13C NMR, HRMS) .
Properties
IUPAC Name |
N-[4-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-28(24,25)21-14-8-6-13(7-9-14)15-12-16(17-4-2-10-26-17)22(20-15)19(23)18-5-3-11-27-18/h2-11,16,21H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGOHASDENHVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a sulfonamide group, furan rings, and a pyrazole moiety. Its molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity .
Biological Activity
1. Anticancer Properties
Research indicates that pyrazole derivatives exhibit notable anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that pyrazole analogs could inhibit tumor growth with IC50 values comparable to established anticancer drugs .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo studies have shown that similar pyrazole derivatives can reduce inflammation in animal models . The presence of the furan and pyrazole rings may enhance its interaction with biological targets involved in inflammation.
3. Antimicrobial Activity
Compounds containing pyrazole and furan motifs have been reported to exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Synthesis
The synthesis of this compound can be achieved through multi-step organic synthesis techniques. A proposed synthetic route includes:
- Formation of the Pyrazole Moiety : Reaction of furan derivatives with hydrazine derivatives to form the pyrazole core.
- Sulfonamide Formation : Coupling the resulting pyrazole derivative with a sulfonamide reagent.
- Final Modifications : Additional steps may involve functional group modifications to enhance biological activity.
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it with analogous pyrazoline-sulfonamide hybrids. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The target compound’s dual furan substituents distinguish it from analogs with chlorophenyl (e.g., ) or dimethylamino-phenyl groups (e.g., ). Furan’s electron-rich nature may enhance π-π stacking in biological targets compared to halogenated or alkylated analogs. Methanesulfonamide (CH3SO2NH-) in the target compound offers a compact, electron-withdrawing group, whereas benzenesulfonamide derivatives (e.g., ) provide bulkier aromatic systems that may influence binding kinetics.
Molecular Weight and Solubility :
- The target compound’s molecular weight (~443.9 g/mol) aligns with derivatives like , but its furan content may reduce hydrophobicity compared to chlorophenyl-containing analogs.
Synthetic and Analytical Methods :
- Pyrazoline derivatives are commonly synthesized via cyclocondensation of chalcones with hydrazines , with structural validation relying on X-ray crystallography (e.g., SHELX software ) and NMR. The absence of crystallographic data for the target compound in the evidence suggests further characterization is needed.
Biological Activity :
- While direct data for the target compound is unavailable, structurally related sulfonamide-pyrazoline hybrids exhibit carbonic anhydrase inhibition and cytotoxicity . The furan moieties in the target compound could modulate selectivity for such targets compared to hydroxyl- or chloro-substituted analogs.
Preparation Methods
Chalcone Precursor Preparation
The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation between furan-2-carbaldehyde and a substituted acetophenone. For example:
This step is catalyzed under basic conditions, yielding the chalcone with the requisite amino group for subsequent sulfonylation.
Cyclocondensation with Hydrazine
The chalcone reacts with hydrazine hydrate in refluxing ethanol to form the pyrazoline ring:
Regioselectivity is ensured by steric effects, with the furan groups occupying the 1- and 5-positions.
Introduction of the Furan-2-ylcarbonyl Group
Acylation of Pyrazoline
The 1-position nitrogen of the pyrazoline is acylated using furan-2-carbonyl chloride under anhydrous conditions:
Triethylamine neutralizes HCl, driving the reaction to completion.
Sulfonylation of the Aromatic Amine
Methanesulfonylation
The 4-amino group on the phenyl ring undergoes sulfonylation with methanesulfonyl chloride:
Pyridine acts as both base and solvent, mitigating side reactions.
Optimization and Purification Strategies
Solvent and Temperature Effects
Analytical Validation
-
1H NMR : Key signals include δ 7.8–8.1 ppm (furan protons), δ 3.2 ppm (SO2NH), and δ 3.0 ppm (pyrazoline CH2).
-
HPLC : Retention time of 12.4 min (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Acylation | 68 | 92 | Minimal side products |
| One-Pot Cyclization | 82 | 88 | Reduced step count |
| Solid-Phase Synthesis | 55 | 95 | Scalability for industrial use |
The one-pot approach balances efficiency and yield, though it demands precise stoichiometry.
Challenges and Mitigation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
